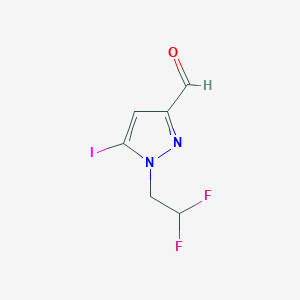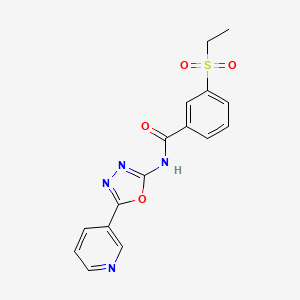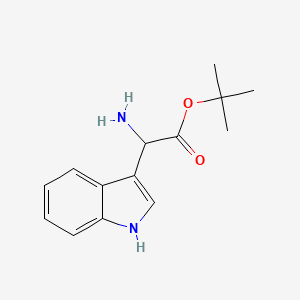
3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-tubercular Activity
Research by Maurya et al. (2013) on substituted benzo[h]quinazolines and related compounds showcased their significant in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Compounds within this study, which share structural similarities with the specified chemical, were found to exhibit substantial antimicrobial efficacy, highlighting their potential as anti-tubercular agents. The study emphasized the synthesis of various derivatives and evaluated their effectiveness, with several compounds demonstrating noteworthy anti-tubercular properties at minimal inhibitory concentration (MIC) values ranging from 25 to 100μM. These findings underscore the compound's relevance in the development of new therapeutic agents against tuberculosis (Maurya et al., 2013).
Antimicrobial and Antifungal Activities
Patel, Agravat, and Shaikh (2011) synthesized a series of new pyridine derivatives, including compounds structurally related to the specified chemical. These derivatives demonstrated variable and modest antimicrobial activity against a range of bacterial and fungal strains. The structural elaboration and in vitro screening for antimicrobial activity suggest that modifications in the chemical structure can influence the potency and spectrum of antimicrobial action, making these compounds of interest for further antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).
Cancer Therapeutic Potential
In a study by Rizza et al. (2016), derivatives structurally related to the specified compound were synthesized and tested against human breast cancer cell lines. The compound referred to as DPA-HBFQ-1 demonstrated significant cytotoxic activities, inhibiting both anchorage-dependent and -independent cell growth, and inducing apoptosis in estrogen receptor-positive and -negative breast cancer cells without affecting normal breast epithelial cells. This evidence suggests the compound's potential as a valuable cancer therapeutic agent, particularly for breast cancer (Rizza et al., 2016).
Insecticidal Efficacy
Research on novel bis quinazolinone derivatives by El-Shahawi et al. (2016) explored the insecticidal efficacy of newly synthesized compounds. The study provides insights into the synthesis and structural features of these compounds, revealing their potential in developing new insecticidal agents. The findings indicate that such compounds could be utilized in agricultural practices to control pest populations, showcasing another significant application of quinazolinone derivatives (El-Shahawi et al., 2016).
Propiedades
IUPAC Name |
3-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-29-19-10-4-6-15-12-20(30-21(15)19)23(28)25-11-5-7-16(13-25)26-14-24-18-9-3-2-8-17(18)22(26)27/h2-4,6,8-10,12,14,16H,5,7,11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDLMVXNHURFTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2415266.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2415267.png)
![N-[(5-methylfuran-2-yl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2415268.png)
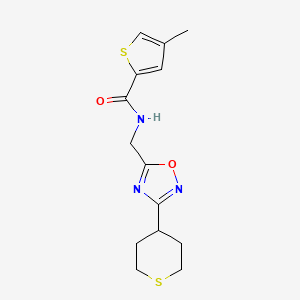
![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2415274.png)
![2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2415277.png)

![2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2415281.png)
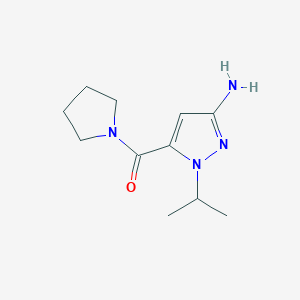
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2415285.png)
